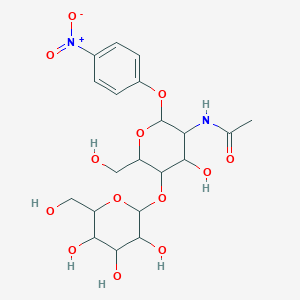

Gal1-b-4GlcNAc-b-PNP

説明

Galβ1-4GlcNAc-β-pNP (CAS 74211-28-2) is a synthetic disaccharide derivative featuring a β1-4 linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc), with a para-nitrophenyl (pNP) group attached via a β-glycosidic bond to the reducing end . Its molecular formula is C20H28N2O13 (MW: 504.44 g/mol), and it is commonly used as a chromogenic substrate in enzymatic assays to study β1-4-galactosyltransferase (β4GalT) activity . The pNP group enables spectrophotometric detection of enzymatic cleavage at 405 nm. This compound is soluble in water and methanol and is stored at -20°C for stability .

特性

IUPAC Name |

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNNKRYJIDEOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl is synthesized through a series of glycosylation reactions. The process typically involves the use of protected monosaccharide derivatives, which are then coupled using glycosyl donors and acceptors under specific conditions. Common reagents include glycosyl halides and promoters like silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

While the industrial production methods for Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl are not extensively documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using automated reactors, and ensuring stringent quality control to produce the compound in large quantities.

化学反応の分析

Types of Reactions

Galactose-β-1,4-N-acetylglucosamine-β-p-nitrophenyl undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of the glycosidic bond.

Oxidation and Reduction: These reactions can modify the functional groups on the sugar moieties.

Substitution: Involving the replacement of functional groups on the aromatic ring of the p-nitrophenyl group.

Common Reagents and Conditions

Hydrolysis: Enzymes like beta-galactosidase and N-acetylglucosaminidase in buffered aqueous solutions.

Oxidation: Reagents such as periodic acid or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.

Major Products

Hydrolysis: Produces galactose, N-acetylglucosamine, and p-nitrophenol.

Oxidation and Reduction: Yields various oxidized or reduced derivatives of the sugar moieties and the aromatic ring.

科学的研究の応用

Enzymatic Assays

Gal1-b-4GlcNAc-b-PNP is primarily used as a substrate for studying the activity of glycosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, and the release of p-nitrophenol from Gal1-b-4GlcNAc-b-PNP can be quantitatively measured to assess enzyme kinetics and specificity.

Biological Studies

In biological research, this compound helps elucidate the roles of glycosidases in various cellular processes, including:

Medical Applications

The compound has potential applications in medicine, particularly in:

- Developing diagnostic tools that target specific glycosidase activities associated with diseases.

- Creating therapeutic agents that modulate glycosylation patterns in cells, which could be beneficial in treating conditions like cancer or genetic disorders.

Industrial Use

In industrial settings, Gal1-b-4GlcNAc-b-PNP is employed for:

- Quality control of enzymatic processes.

- Production of bioactive compounds through controlled glycosylation reactions.

Case Study 1: Enzymatic Activity Profiling

A study demonstrated the use of Gal1-b-4GlcNAc-b-PNP to profile the activity of various β-galactosyltransferases. The researchers transfected Sf-9 cells with different β-galactosyltransferase cDNAs and measured the transfer of galactose to the substrate. The results indicated significant variations in activity among different isoforms, highlighting the compound's utility in characterizing enzyme specificity and kinetics .

Case Study 2: Glycan Analysis

Another research project utilized Gal1-b-4GlcNAc-b-PNP to analyze glycans produced by specific glycosyltransferases. High-performance liquid chromatography (HPLC) was employed to separate and quantify the resulting products, providing insights into the enzymatic pathways involved in glycan biosynthesis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzymatic Assays | Serves as a substrate for measuring glycosidase activity |

| Biological Studies | Investigates roles of glycosidases in cellular functions |

| Medical Applications | Aids in developing diagnostics and therapeutics targeting glycosidases |

| Industrial Use | Used in quality control and production of bioactive compounds |

作用機序

The compound exerts its effects primarily through its interaction with glycosidases. The enzyme binds to the disaccharide moiety, facilitating the cleavage of the glycosidic bond. This interaction is highly specific, allowing researchers to study the enzyme’s kinetics and substrate specificity. The p-nitrophenyl group serves as a chromogenic reporter, releasing p-nitrophenol upon hydrolysis, which can be quantitatively measured .

類似化合物との比較

Research Implications and Limitations

- Galβ1-4GlcNAc-β-pNP : Widely used due to its simplicity and compatibility with β4GalT assays but lacks relevance to branched or tumor-associated glycans .

- Complex Analogs : While tools like GalNAcβ1-3Galα1-4Galβ1-4Glc-β-pNP enable studies on globo-series glycosylation, their synthesis is labor-intensive and low-yield .

生物活性

Gal1-b-4GlcNAc-b-PNP, also known as lactose N-acetylglucosamine-β-p-nitrophenyl, is a synthetic compound widely used in biochemical assays to study galactosyltransferase activity. This article explores its biological activity and significance in research.

Substrate for Galactosyltransferases

Gal1-b-4GlcNAc-b-PNP serves as an important substrate for various galactosyltransferases, particularly β-1,4-galactosyltransferases (β-1,4-GalTs). These enzymes catalyze the transfer of galactose from UDP-galactose to the terminal N-acetylglucosamine (GlcNAc) residues of glycoconjugates .

Key findings:

- β-1,4-GalTs I, II, III, IV, V, and VI can effectively use Gal1-b-4GlcNAc-b-PNP as a substrate .

- The compound allows for the detection and quantification of galactosyltransferase activity in various biological samples.

Kinetic Properties

Studies have revealed the kinetic parameters of different β-1,4-GalTs using Gal1-b-4GlcNAc-b-PNP as a substrate:

| β-1,4-GalT | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|

| I | 63 | 1.11 |

| II | 238 | 0.98 |

| III | 152 | 0.76 |

| IV | 187 | 0.59 |

| V | 201 | 0.43 |

| VI | 176 | 0.67 |

These values demonstrate that β-1,4-GalT I and II exhibit higher catalytic efficiency towards Gal1-b-4GlcNAc-b-PNP compared to the other isoforms .

Role in N-Glycan Biosynthesis Studies

Gal1-b-4GlcNAc-b-PNP has been instrumental in elucidating the roles of various galactosyltransferases in N-glycan biosynthesis:

- β-1,4-GalTs I-VI can galactosylate N-acetylglucosamine-terminated N-linked oligosaccharides .

- The compound helps differentiate between the branch specificities of different β-1,4-GalTs:

Application in Insect Cell Studies

Gal1-b-4GlcNAc-b-PNP has been crucial in studying galactosyltransferase activity in insect cells, which naturally lack this enzyme:

- Sf-9 cells transfected with human β-1,4-GalT cDNAs showed significantly higher transferase activities towards Gal1-b-4GlcNAc-b-PNP (0.43–1.11 nmol galactose-transferred/min-mg protein) compared to untransfected cells .

- This system allows for the characterization of individual human β-1,4-GalTs in a controlled environment.

Utility in Comparative Enzyme Studies

Gal1-b-4GlcNAc-b-PNP has been employed to compare the activities of galactosyltransferases across species:

Case study: Bombyx mori N-acetylgalactosaminyltransferase (BmGalNAcT)

Researchers used Gal1-b-4GlcNAc-b-PNP to characterize the activity of BmGalNAcT:

- BmGalNAcT showed higher activity towards GlcNAcβ-pNP than HexNAc1,3-HexNAc-pNP.

- Analysis of the reaction products confirmed that BmGalNAcT functions as a β1,4-N-acetylgalactosaminyltransferase in N-glycan biosynthesis .

This study demonstrates the versatility of Gal1-b-4GlcNAc-b-PNP in comparative enzymology across different species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。